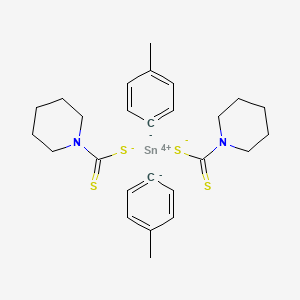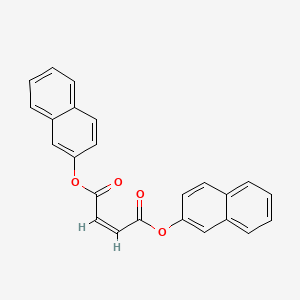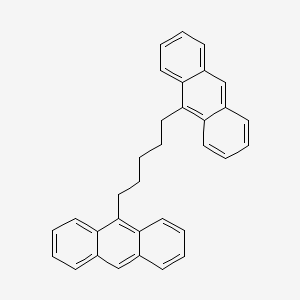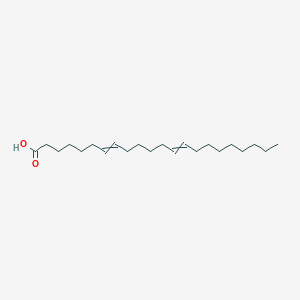
Docosa-7,13-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosa-7,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 7th and 13th carbon positions. This compound is part of the omega-6 fatty acid family and is known for its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Docosa-7,13-dienoic acid can be synthesized through the elongation and desaturation of shorter-chain fatty acids. One common method involves the desaturation of oleic acid to produce octadeca-6,9-dienoic acid, which is then further elongated and desaturated to yield this compound. The reaction conditions typically include the presence of desaturase and elongase enzymes, along with cofactors such as adenosine triphosphate, reduced nicotinamide adenine dinucleotide phosphate, and magnesium chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms or plants that have been engineered to express the necessary desaturase and elongase enzymes. These organisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired fatty acid .
化学反応の分析
Types of Reactions: Docosa-7,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to yield saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or reactive oxygen species under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
科学的研究の応用
Docosa-7,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
作用機序
The biological effects of docosa-7,13-dienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can also act as a ligand for specific receptors, such as free fatty acid receptor 4, modulating various cellular processes including inflammation and metabolism .
類似化合物との比較
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Linoleic acid: An omega-6 fatty acid with two double bonds.
Uniqueness: Docosa-7,13-dienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other polyunsaturated fatty acids .
特性
CAS番号 |
73536-71-7 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
docosa-7,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,15-16H,2-8,11-14,17-21H2,1H3,(H,23,24) |
InChIキー |
HHSQSZLEUFWPRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCC=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




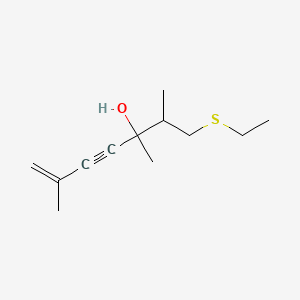



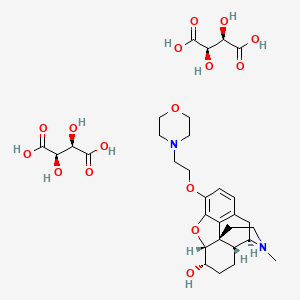
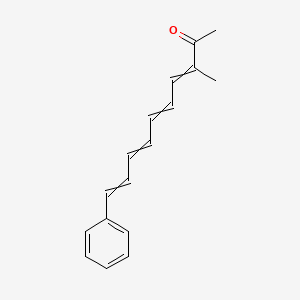

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
